molecular formula C9H8BrF2N B12997593 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline

6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12997593
M. Wt: 248.07 g/mol
InChI Key: VOOYHDYQHAUVAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H8BrF2N It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds

Preparation Methods

The synthesis of 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the bromination of 1,2,3,4-tetrahydroisoquinoline followed by the introduction of fluorine atoms. The reaction conditions often require the use of reagents such as bromine (Br2) and fluorinating agents like diethylaminosulfur trifluoride (DAST). Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are subject to ongoing research .

Comparison with Similar Compounds

Similar compounds to 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H8BrF2N

Molecular Weight

248.07 g/mol

IUPAC Name

6-bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline

InChI

InChI=1S/C9H8BrF2N/c10-7-2-1-6-4-13-5-9(11,12)8(6)3-7/h1-3,13H,4-5H2

InChI Key

VOOYHDYQHAUVAB-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)Br)C(CN1)(F)F

Origin of Product

United States

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